5-Chloro-2,2'-bipyridine

Vue d'ensemble

Description

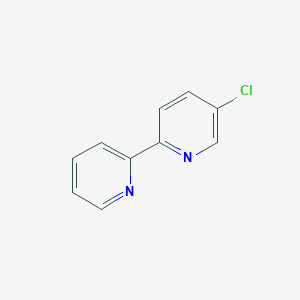

5-Chloro-2,2’-bipyridine: is an organic compound with the molecular formula C10H7ClN2 . It is a derivative of bipyridine, where a chlorine atom is substituted at the 5-position of the bipyridine structure. This compound is known for its applications in coordination chemistry, where it acts as a ligand, forming complexes with various metal ions. These complexes are often used in catalysis, materials science, and as intermediates in the synthesis of other chemical compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling , which involves the reaction of pyridyl zinc halides with halogen-substituted pyridines under palladium catalysis . The reaction conditions usually require mild temperatures and the presence of a suitable solvent, such as toluene. Another method is the Suzuki coupling , which uses boronic acids as coupling partners and palladium catalysts to achieve the desired bipyridine derivative .

Industrial Production Methods: Industrial production of 5-Chloro-2,2’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The chloro substituent at position 5 enables participation in transition-metal-catalyzed cross-coupling reactions, making it a precursor for functionalized bipyridines.

Key Reactions:

Mechanistic Insights :

- The Suzuki reaction proceeds via oxidative addition of the arylboronic acid to palladium, followed by transmetalation and reductive elimination .

- Sonogashira coupling involves a copper-mediated alkyne transfer mechanism under mild conditions .

Coordination Chemistry

The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. The electron-withdrawing chloro group modulates ligand field strength and redox properties.

Representative Complexes:

Structural Features :

- The chloro substituent induces a bathochromic shift in MLCT (Metal-to-Ligand Charge Transfer) transitions compared to unsubstituted bipyridine .

- X-ray studies show planar geometry in Pt(IV) complexes, with Pt–N bond lengths of 2.01–2.03 Å .

Nucleophilic Substitution

The chloro group undergoes substitution under specific conditions, though less readily than bromo or iodo analogs.

Example Reaction:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-Cl-2,2'-bipyridine | NaN₃, DMF, 120°C | Microwave irradiation | 5-Azido-2,2'-bipyridine | 38% |

Limitations :

- Requires harsh conditions due to the electron-deficient pyridine ring deactivating the C–Cl bond .

- Competing side reactions (e.g., ring decomposition) observed above 150°C .

Late-Stage Functionalization

The intact chloro group allows sequential functionalization strategies:

Two-Step Functionalization Pathway :

- Step 1 : Suzuki coupling at nonaflate position (5-nonaflate-2,2'-bipyridine → 5-chloro-2'-aryl-2,2'-bipyridine, 72% yield).

- Step 2 : Sonogashira coupling at chloro position (→ 5-alkynyl-2'-aryl-2,2'-bipyridine, 54% yield).

Comparative Reactivity

The chloro group's influence on reaction kinetics is evident in benchmark studies:

| Reaction | k (5-Cl-bpy) | k (bpy) | Rate Enhancement | Source |

|---|---|---|---|---|

| Pd-catalyzed arylation | 4.2 × 10⁻³ s⁻¹ | 1.8 × 10⁻³ s⁻¹ | 2.3× | |

| Ru complex photolysis | 8.7 × 10⁴ s⁻¹ | 5.2 × 10⁴ s⁻¹ | 1.7× |

Applications De Recherche Scientifique

Coordination Chemistry

5-Chloro-2,2'-bipyridine serves as an important ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of chlorine enhances the electron-withdrawing properties of the bipyridine framework, which can influence the stability and reactivity of metal complexes.

Table 1: Metal Complexes of this compound

| Metal Ion | Complex Type | Stability | Reference |

|---|---|---|---|

| Ru(II) | Octahedral complex | High stability in air and moisture | |

| Pd(II) | Square planar complex | Enhanced catalytic activity | |

| Cu(II) | Tetrahedral complex | Moderate stability |

The ability of this compound to chelate with metal centers allows for the formation of five-membered chelate rings, which are crucial for catalytic applications. This chelation property is particularly valuable in asymmetric synthesis where chiral metal complexes are required.

Catalysis

This compound has been utilized as a ligand in various catalytic processes, including:

- Cross-Coupling Reactions : It has been employed in Suzuki and Negishi coupling reactions, facilitating the formation of bipyridine derivatives from aryl halides and organometallic reagents. The ligand's electronic properties can significantly enhance the reaction rates and yields.

- Asymmetric Catalysis : The compound has been used in asymmetric synthesis reactions where it contributes to the stereochemical control necessary for producing enantiomerically pure compounds. Its derivatives have shown promise in catalyzing cyclopropanation and alkylation reactions with high enantioselectivity .

Table 2: Catalytic Applications of this compound

| Reaction Type | Role | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Ligand | Up to 95 | |

| Negishi Coupling | Ligand | Good to Excellent | |

| Asymmetric Synthesis | Chiral ligand | High enantiomeric excess (ee) |

Research has indicated that derivatives of this compound exhibit biological activities, particularly as antifungal agents. For instance, certain bipyridine derivatives have demonstrated significant fungicidal activity against pathogens like Erysiphe graminis, which causes powdery mildew in wheat . This aspect opens avenues for developing new agrochemicals based on bipyridine structures.

Material Science

In material science, this compound is explored for its potential applications in:

- Supramolecular Chemistry : Its ability to form hydrogen bonds and coordinate with metals makes it a candidate for constructing supramolecular architectures that can be used in sensors or drug delivery systems.

- Photochemistry : The compound's electronic properties allow it to participate in photochemical reactions, making it useful in designing light-harvesting materials or photonic devices .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Synthesis of Chiral Ligands : A study demonstrated the use of this compound as a precursor for synthesizing chiral ligands that showed enhanced catalytic activity in asymmetric reactions .

- Fungicidal Activity Assessment : Research highlighted the synthesis and evaluation of various bipyridine derivatives against wheat pathogens, showcasing their potential as effective fungicides .

- Development of Coordination Complexes : Investigations into the coordination behavior with transition metals have revealed insights into the thermodynamics and kinetics involved in complex formation .

Mécanisme D'action

The mechanism of action of 5-Chloro-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. As a bidentate ligand, it forms stable chelate complexes, which can alter the electronic properties of the metal center. This coordination can enhance the catalytic activity of the metal, making it more effective in various chemical reactions. The molecular targets include transition metals like nickel, cobalt, and palladium, and the pathways involved often relate to catalytic cycles in organic synthesis .

Comparaison Avec Des Composés Similaires

2,2’-Bipyridine: A parent compound without the chlorine substitution, widely used in coordination chemistry.

4,4’-Bipyridine: Another isomer with different coordination properties and applications.

6-Chloro-2,2’-bipyridine: A positional isomer with the chlorine atom at the 6-position.

Uniqueness: 5-Chloro-2,2’-bipyridine is unique due to its specific substitution pattern, which can influence its coordination behavior and reactivity. The presence of the chlorine atom can also affect the electronic properties of the bipyridine core, making it suitable for specific applications in catalysis and materials science .

Activité Biologique

5-Chloro-2,2'-bipyridine is a derivative of bipyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features two pyridine rings connected by a carbon-carbon bond, with a chlorine atom substituted at the 5-position. This substitution can influence the compound's electronic properties and reactivity, making it a valuable ligand in coordination chemistry.

Mechanisms of Biological Activity

Chelation Properties : this compound acts primarily as a chelating agent for metal ions. The ability to form stable complexes with essential metal ions such as zinc and copper is crucial for various biological processes. These metal ions often play pivotal roles in enzymatic functions and cellular signaling pathways .

Anticholinesterase Activity : Research has shown that complexes formed with this compound exhibit significant anticholinesterase activity. This property suggests potential applications in treating conditions such as Alzheimer's disease by inhibiting the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Toxicological Profile

The toxicological assessments of related bipyridine compounds indicate that while some derivatives may exhibit low toxicity, the specific profile for this compound remains under investigation. Studies have highlighted the importance of evaluating both acute and chronic effects to understand the safety profile of this compound fully .

Case Studies

- Inhibition Studies : A study demonstrated that this compound complexes showed varying degrees of inhibition against acetylcholinesterase compared to other bipyridine derivatives. The results indicated that the presence of the chlorine atom significantly enhanced inhibitory potency .

- Metal Ion Interaction : Another investigation focused on the interaction between this compound and transition metals. The findings revealed that this compound forms stable complexes with metals like nickel and cobalt, which could be leveraged in catalysis and material science applications .

Summary of Biological Activities

Propriétés

IUPAC Name |

5-chloro-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLWWCDRDDNKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451243 | |

| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162612-08-0 | |

| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.